molecular formula C8H8ClNO2 B1593966 2-Chlorophenyl methylcarbamate CAS No. 3942-54-9

2-Chlorophenyl methylcarbamate

Cat. No.: B1593966
CAS No.: 3942-54-9
M. Wt: 185.61 g/mol
InChI Key: ZAGNMMRDHSEOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Carbamate (B1207046) Compounds in Chemical Biology and Environmental Science

Carbamates are a class of organic compounds derived from the unstable carbamic acid. scielo.br The carbamate functional group, characterized by the structure R-O-CO-NR'R'', is a key structural motif in a multitude of synthetic and natural molecules. scielo.brscielo.br This versatility has established carbamates as significant players in both chemical biology and environmental science.

In the realm of chemical biology and medicinal chemistry, carbamates are valued for their chemical and proteolytic stability, their ability to permeate cell membranes, and their structural resemblance to a peptide bond. acs.orgnih.govnih.gov These characteristics make them excellent candidates for use in drug design. nih.govbanglajol.info The carbamate moiety can be a critical element for drug-target interactions or can be incorporated into a parent molecule to enhance its biological activity. nih.gov Consequently, carbamate derivatives are integral components of numerous approved therapeutic agents used in the treatment of various diseases. acs.orgnih.gov They are also widely employed as protecting groups for amines in organic and peptide synthesis due to their stability under various reaction conditions. nih.govbanglajol.info A key feature of carbamates is their ability to act as potent inhibitors of enzymes, particularly acetylcholinesterase (AChE), which is crucial for nerve function. scielo.brnih.gov This inhibitory action is the basis for the use of certain carbamates in medicine. scielo.brwikipedia.org

From an environmental science perspective, the significance of carbamates is largely tied to their extensive use in agriculture since the 1950s. scielo.brwho.int Many carbamate derivatives are potent insecticides, herbicides, and fungicides. banglajol.infowho.inttaylorandfrancis.com As insecticides, their primary mode of action is the inhibition of acetylcholinesterase in the nervous system of insects, which is analogous to their mechanism in mammals. scielo.brwho.int The carbamylation of the enzyme is typically reversible, which means these compounds generally have a shorter persistence in the organism compared to organophosphate pesticides. nih.govwho.int The environmental fate of carbamates is influenced by factors such as hydrolysis, photodegradation, and microbial breakdown in soil and water. who.intresearchgate.net While their light absorption properties contribute to rapid decomposition, their stability and potential for leaching can vary significantly depending on the specific compound, soil type, and other environmental conditions. who.int This has led to concerns about groundwater contamination and the impact on non-target organisms, including bees, which are extremely sensitive to some carbamates. scielo.brwho.int

Overview of Research Trajectories for 2-Chlorophenyl Methylcarbamate

This compound, also known as CPMC, is a specific compound within the broader carbamate family that has been the subject of academic and industrial research. nih.gov It was formerly used as an insecticide, particularly on rice crops. nih.gov Research into this compound has generally focused on its synthesis, physicochemical characterization, analytical detection, and biological activity as a cholinesterase inhibitor.

The synthesis of N-methylcarbamates like this compound has been explored through various methods. A common industrial approach involves the reaction of a substituted phenol (B47542), in this case, 2-chlorophenol (B165306), with methyl isocyanate. nih.gov Alternative laboratory syntheses have also been developed, aiming for efficiency and the use of milder reagents. banglajol.infomdpi.com

A significant portion of the research has been dedicated to developing reliable analytical methods for its detection and quantification. This is crucial for monitoring its presence in environmental samples or agricultural products. nih.gov Analytical techniques that have been successfully applied include gas chromatography (GC) with flame ionization detectors and liquid chromatography (LC) coupled with UV detectors. nih.gov Colorimetric methods have also been developed, which involve hydrolyzing the carbamate to 2-chlorophenol and then coupling it with a reagent to produce a stable color that can be measured spectrophotometrically. tandfonline.com

Research has also established the fundamental physicochemical properties of this compound, which are essential for its identification and for understanding its environmental behavior.

Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name (2-chlorophenyl) N-methylcarbamate nih.gov
CAS Number 3942-54-9 nih.govlgcstandards.com
Molecular Formula C₈H₈ClNO₂ nih.govlgcstandards.com
Molecular Weight 185.61 g/mol nih.govlgcstandards.com
Physical State Crystalline Solid nih.govlgcstandards.comlgcstandards.com
Color White / Colourless nih.govlgcstandards.comlgcstandards.com

| Melting Point | 89.4 °C | lgcstandards.comlgcstandards.com |

Spectroscopic analysis has been fundamental in confirming the structure of this compound.

Spectroscopic Data for this compound

Technique Data Highlights Source(s)
Infrared (IR) Spectroscopy Film spectra available for identification. nih.gov
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectra available for structural elucidation. nih.gov

| Mass Spectrometry (MS) | Used for identity confirmation in analytical methods. | lgcstandards.comlgcstandards.com |

The analytical methods developed for this compound are crucial for residue analysis and environmental monitoring.

Analytical Methods for this compound

Method Detector/Principle Application Source(s)
Liquid Chromatography (LC) UV Detector Separation from other carbamate insecticides. nih.gov
Gas Chromatography (GC) Flame Ionization Detector (FID) Analysis of solutions containing the compound. nih.gov
Column, TLC & Gas Chromatography Various Determination in crop residues. nih.gov
Liquid Chromatography-Mass Spectrometry (LC/MSD) Mass Spectrometry Detector Identity confirmation and purity analysis. lgcstandards.com

| Colorimetry | Spectrophotometry (520 mμ) | Quantification after hydrolysis and coupling with 4-nitrobenzenediazonium (B87018) fluoroborate. | tandfonline.com |

While its use has declined, research on this compound provides a valuable case study in the chemistry, analysis, and application of carbamate insecticides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGNMMRDHSEOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058084
Record name CPMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [HSDB]
Record name o-Chlorophenyl methylcarbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6077
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOL IN ACETONE, METHANOL, ETHANOL, DIMETHYLFORMAMIDE
Record name O-CHLOROPHENYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00831 [mmHg]
Record name o-Chlorophenyl methylcarbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6077
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

WHITE CRYSTALS

CAS No.

3942-54-9
Record name 2-Chlorophenyl N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3942-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Chlorophenyl methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003942549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-methyl-, 2-chlorophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name CPMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorophenyl methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-CHLOROPHENYL METHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4I4K15V9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O-CHLOROPHENYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

90-91 °C
Record name O-CHLOROPHENYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular Structure Activity Relationship Sar Studies of 2 Chlorophenyl Methylcarbamate and Analogues

Ligand-Based SAR Approaches for Enzyme Inhibition

Ligand-based SAR approaches are employed when the three-dimensional structure of the biological target, such as an enzyme, is unknown. t3db.ca These methods rely on the analysis of a series of molecules with known activities to build a model that predicts the activity of new compounds. t3db.ca For carbamates, including 2-Chlorophenyl methylcarbamate, these approaches have been instrumental in elucidating the structural requirements for enzyme inhibition, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov

A common ligand-based method is Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that correlates the biological activity of molecules with their 3D shape, electrostatic, and hydrogen bonding characteristics. slideshare.net In studies of carbamate (B1207046) inhibitors, CoMFA models have demonstrated that electrostatic and steric fields play a significant role in their biological activities. mdpi.com These models help in generating hypotheses about the receptor binding sites and in optimizing lead compounds. slideshare.net

Another related technique is Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com Both CoMFA and CoMSIA are used to create 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are favorable or unfavorable for activity. For instance, these maps can indicate where bulky groups enhance or diminish binding affinity. slideshare.net

The principal objective of such ligand-based studies is to comparatively analyze the molecular surface to gain insight into the electronic and/or steric factors that govern the ability to inhibit enzyme activities. mdpi.comresearchgate.netepa.gov The spatial distribution of potentially important steric and electrostatic factors can be determined using probability-guided pharmacophore mapping procedures. mdpi.comresearchgate.netepa.gov

Receptor-Dependent SAR Analysis for Target Interactions

In contrast to ligand-based methods, receptor-dependent SAR analysis is utilized when the 3D structure of the target enzyme or receptor is known. nih.gov This approach, often involving molecular docking simulations, provides a detailed view of the interactions between the ligand (e.g., this compound) and the active site of the target protein. mdpi.comresearchgate.netepa.gov

For carbamate inhibitors of cholinesterases, docking studies have been crucial in understanding their binding modes. mdpi.com Carbamates like this compound are known to act as pseudo-substrate inhibitors, forming a covalent bond with a serine residue in the active site of the enzyme. t3db.camdpi.comnih.gov Molecular docking can predict the orientation of the carbamate within the active site gorge and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. mdpi.com

For example, the carbamate moiety is essential for the inhibitory action as it participates in hydrogen bonding through its carboxyl group and the backbone NH group. acs.org The analysis of host-target interactions through planar and spatial maps for active compounds allows for a comparison with known drug molecules. mdpi.comresearchgate.netepa.gov These studies can reveal the importance of specific amino acid residues in the active site for the binding of the inhibitor.

Influence of Substituent Effects on Biological Activity

The biological activity of this compound is significantly influenced by its substituents: the chlorophenyl group and the methyl group on the carbamate moiety.

Role of the Chlorophenyl Group in Modulating Activity

The position and nature of substituents on the phenyl ring have a direct impact on the potency of carbamate inhibitors. mdpi.com The presence of a chlorine atom on the phenyl ring, as in this compound, can modulate the electronic and steric properties of the molecule, thereby affecting its biological activity.

Electron-withdrawing substituents on the aryl ring generally increase the inhibitory activity of phenyl carbamates. mdpi.com The chlorine atom is an electron-withdrawing group, which can enhance the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the serine residue in the active site of target enzymes like acetylcholinesterase. tandfonline.com Studies on ortho-substituted phenyl carbamates have shown that ortho electron-withdrawing substituents can accelerate the inhibition reaction through a polar effect. tandfonline.com

The position of the chlorine atom is also critical. For instance, in a series of benzyl (B1604629) (1-(chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamates, the 3-chloro substituted analogue showed high selectivity and potent inhibitory activity against butyrylcholinesterase. mdpi.comnih.gov The ortho position of the chlorine in this compound can also introduce steric effects that influence its binding orientation within the enzyme's active site. tandfonline.com

The following table summarizes the inhibitory activity of some chlorophenyl carbamate analogues against cholinesterases, highlighting the influence of the chlorine substitution.

CompoundTarget EnzymeIC50 (µM)Reference
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamateButyrylcholinesterase5.51 mdpi.com
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAcetylcholinesterase46.18 researchgate.net
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateButyrylcholinesterase32.46 researchgate.net
Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylateAcetylcholinesterase46.35 researchgate.net

Impact of Methyl Substitution on the Carbamate Moiety

The substitution on the nitrogen atom of the carbamate group is another key determinant of biological activity. In this compound, this is a methyl group.

Studies have shown that N-alkylation of carbamates can significantly affect their inhibitory potency. mdpi.com For instance, in a series of salicylanilide (B1680751) N-alkylcarbamates, variations in the length of the N-alkyl chain led to considerable differences in acetylcholinesterase inhibition. mdpi.com Generally, the introduction of bulky hydrophobic groups at the carbamoyl (B1232498) nitrogen can lead to compounds with better AChE inhibition. mdpi.com

Correlations between Molecular Descriptors and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds. epa.gov This is achieved by correlating biological activity with various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. epa.gov

For carbamate derivatives, various physicochemical descriptors have been used to build QSAR models. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. mdpi.com

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents. tandfonline.commdpi.com For instance, the PET-inhibiting activity of some carbamates has been correlated with Taft polar constants (σ*) of the alkyl tail. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. The Taft-Kutter-Hansch ortho steric constant (Es) is an example used to quantify the steric effect of ortho substituents in phenyl carbamates. tandfonline.com

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP or clogP), is a crucial descriptor as it influences the ability of a compound to cross cell membranes and reach its target. nih.govmdpi.com In many QSAR studies of carbamates, a correlation between lipophilicity and biological activity has been observed. mdpi.com

The table below presents some calculated molecular descriptors for carbamate derivatives, which are often used in QSAR studies.

Compound SeriesDescriptorRange of ValuesReference
1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamatesclogP3.94 - 7.19 mdpi.com
1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamatesclogP3.58 - 7.22 mdpi.com
Ring-substituted benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]-carbamatesclogP (Sybyl-X)Varied nih.gov

These QSAR models, once validated, can be used to predict the biological activity of novel, untested compounds, thereby guiding the synthesis of more effective molecules. epa.govresearchgate.netnih.gov

Mechanism of Biological Action of 2 Chlorophenyl Methylcarbamate

Acetylcholinesterase (AChE) Inhibition and Neurotransmission Dysregulation

The principal mechanism of action for 2-Chlorophenyl methylcarbamate, like other carbamate (B1207046) pesticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. ontosight.aiwho.intinchem.org This inhibition disrupts the normal process of nerve signal transmission, leading to a state of dysregulation.

This compound acts as a reversible inhibitor of AChE by a process known as carbamoylation. t3db.canih.gov The compound binds to the active site of the AChE enzyme, where it forms an unstable carbamoylated complex. t3db.canih.gov This reaction involves the transfer of the carbamoyl (B1232498) group from the methylcarbamate to a serine residue within the enzyme's catalytic triad. virginia.eduresearchgate.net

The general mechanism for this pseudo-irreversible inhibition is initiated by the nucleophilic attack of the serine oxygen in the catalytic site on the carbonyl group of the carbamate. researchgate.net While the resulting carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine (B1216132), it is not permanent. virginia.edu The inhibition is considered reversible because the carbamoylated enzyme undergoes slow hydrolysis, which eventually regenerates the active enzyme. t3db.canih.govresearchgate.net This rate of regeneration is considerably slower than the breakdown of acetylcholine but faster than the dephosphorylation that occurs with organophosphate inhibitors. who.int The presence of the electron-withdrawing chlorine atom on the phenyl ring can help to stabilize the carbamate-enzyme complex.

AChE's primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetate (B1210297) in the synaptic cleft, which terminates the nerve signal. t3db.cavirginia.edutmc.edu By inhibiting AChE, this compound prevents this breakdown. ontosight.ait3db.ca Consequently, acetylcholine accumulates in the synapses and at neuromuscular junctions. ontosight.aiaopwiki.org This buildup leads to an increased concentration and prolonged presence of the neurotransmitter in the synaptic space. aopwiki.org Studies on other methylcarbamate insecticides have demonstrated that their administration leads to a measurable increase in acetylcholine content in the brain. nih.gov

The accumulation of acetylcholine results in excessive and continuous stimulation of cholinergic receptors, both muscarinic and nicotinic, at postsynaptic membranes. t3db.canih.govaopwiki.orgnih.gov This overstimulation disrupts the normal functioning of the cholinergic system, which is crucial for a wide range of bodily functions. nih.gov The consequences of this dysregulation manifest as a cholinergic crisis, characterized by a variety of symptoms. nih.govnih.gov

Overstimulation of nicotinic receptors at the neuromuscular junction can lead to muscle fasciculations (twitching), cramps, weakness, and eventually flaccid paralysis. t3db.canih.gov In the central nervous system, effects can include anxiety, headache, and convulsions. nih.gov Excessive stimulation of muscarinic receptors in the parasympathetic nervous system results in symptoms such as increased salivation, lacrimation (tearing), and bronchoconstriction. t3db.canih.gov

Butyrylcholinesterase (BChE) Inhibition and Selectivity Profiles

In addition to AChE, this compound can also inhibit butyrylcholinesterase (BChE), another serine hydrolase that is capable of hydrolyzing acetylcholine. t3db.camdpi.commdpi.com While AChE is primarily located in neuronal synapses and at the neuromuscular junction, BChE is found in plasma and various tissues, including the nervous system. mdpi.commdpi.com

The selectivity of carbamate inhibitors for AChE versus BChE can vary significantly depending on their specific chemical structure. mdpi.comnih.gov Some carbamates are non-selective, while others show a preference for one enzyme over the other. mdpi.comepa.govus.edu.pl Research on a series of benzene-based carbamates has shown that inhibitory potency was generally stronger against BChE compared to AChE for many of the tested compounds. mdpi.comus.edu.pl For instance, a study on related 2-chlorophenyl derivatives demonstrated notable inhibitory activity against both enzymes. researchgate.net

Table 1: Inhibitory Activity of a Related 2-Chlorophenyl Carbamate Derivative This table presents data for 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate to illustrate typical inhibitory activity and selectivity.

Enzyme IC₅₀ (µM) Selectivity Index (SI) for BChE
Acetylcholinesterase (AChE) 46.18 1.42
Butyrylcholinesterase (BChE) 32.46

Data sourced from a study on 3,4,5-trimethoxycinnamates. researchgate.net The Selectivity Index (SI) is calculated as IC₅₀ (AChE) / IC₅₀ (BChE).

This capacity to inhibit BChE is significant because, in certain pathological conditions or during exposure to AChE inhibitors, BChE can play a more substantial role in acetylcholine metabolism. mdpi.com

Investigation of Non-Cholinergic Mechanisms of Action

While the primary toxicological effect of this compound is mediated through cholinesterase inhibition, research into carbamates suggests the possibility of other, non-cholinergic mechanisms. who.int

Carbamates are known to have the potential to inhibit other esterases beyond AChE and BChE, as these enzymes often share structural similarities, particularly the presence of a serine residue in the active site. who.intinchem.org BChE itself is considered an esterase with broad substrate specificity, capable of hydrolyzing various esters. t3db.ca The general mechanism of action, carbamoylation of serine hydrolases, is not exclusively limited to cholinesterases and can extend to other enzymes within this large family. researchgate.netmdpi.com However, the specific interactions of this compound with other esterases and the toxicological significance of these potential interactions are not as well-documented as its effects on AChE and BChE.

Involvement of Glutamate (B1630785) and N-Methyl-D-Aspartate (NMDA) Receptors

The primary mechanism of action for carbamate insecticides, including this compound, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. merckvetmanual.comnih.gov This inhibition leads to an accumulation of acetylcholine at the nerve synapse, causing continuous stimulation of muscarinic and nicotinic receptors. merckvetmanual.comnih.gov

While direct interaction of this compound with glutamate receptors is not its principal toxic mechanism, the downstream consequences of severe anticholinesterase poisoning involve the glutamatergic system. The excessive cholinergic activity can lead to seizures, a state of neuronal hyperexcitability. Evidence suggests that this process involves the release of glutamate and subsequent activation of N-methyl-D-aspartate (NMDA) receptors. merckvetmanual.comrsc.org The hyperstimulation of NMDA receptors is a non-cholinergic mechanism that contributes to the seizures and eventual lethality associated with poisoning by some carbamates and organophosphates. merckvetmanual.comrsc.org

Studies have shown that NMDA receptor antagonists, such as dizocilpine (B47880) (MK-801) and CPP, can block or reduce the seizures induced by cholinesterase inhibitors. nih.govosti.gov This indicates that while the initial event is AChE inhibition by the carbamate, the subsequent, severe toxic effects like seizures are at least partially mediated by the NMDA receptor system. osti.gov However, it is important to note that this is a secondary effect of the toxic state induced by the carbamate, rather than a primary binding interaction of this compound itself with the NMDA receptor. Research has demonstrated that the effectiveness of NMDA antagonists can differ between various cholinesterase inhibitors, suggesting nuances in these secondary pathways. osti.gov

Comparative Analysis with Other Carbamate Insecticides

Carbamate insecticides are a class of pesticides derived from carbamic acid. nih.gov They function by reversibly inhibiting the acetylcholinesterase (AChE) enzyme. merckvetmanual.comnih.gov The "reversibility" of this inhibition is a key feature that distinguishes them from organophosphate insecticides, which cause irreversible inhibition. merckvetmanual.com The bond formed by carbamates with the enzyme is less stable, allowing for spontaneous reactivation of the AChE, which generally results in a shorter duration of toxicity compared to organophosphates. nih.govinchem.org

The potency and spectrum of activity can vary significantly among different carbamate compounds. This variation is influenced by the specific chemical structure of each insecticide. Factors such as the composition of the side chain can affect the binding affinity for the AChE active site. researchgate.net For instance, some carbamates are more potent inhibitors of nicotinic acetylcholine receptors (nAChRs) than they are of AChE, suggesting that nAChRs are additional, non-AChE targets for some carbamates. rsc.org

A comparative analysis of the inhibitory concentration (IC₅₀)—the concentration of an inhibitor required for 50% inhibition of a specific biological or biochemical function—reveals these differences. For example, studies on various carbamates have shown a wide range of IC₅₀ values against AChE from different species.

Below is a comparative table of IC₅₀ values for several N-methyl carbamate insecticides against acetylcholinesterase.

Carbamate InsecticideIC₅₀ (µM) for Rat Brain AChE InhibitionAdditional Notes
Bendiocarb (B1667985) 1Potent inhibitor. uu.nl
Propoxur ~1-10Potency is similar to aldicarb. uu.nl
Aldicarb ~1-10Potency is similar to propoxur. uu.nl
Carbaryl (B1668338) 17Less potent inhibitor of AChE compared to bendiocarb, propoxur, and aldicarb. uu.nl
Carbofuran (B1668357) Not specified in this study, but known as a highly toxic carbamate. uu.nlnih.govallaboutbirds.orgPotent inhibitor of AChE. up.pt
Methomyl Not specified in this study, but used as a reference insecticide. hibiscuspublisher.comA common N-methyl carbamate. allaboutbirds.orgscience.gov

This table is generated based on data from comparative studies. The exact values can vary depending on the experimental conditions and the source of the enzyme.

The data indicates that carbamates like bendiocarb are significantly more potent inhibitors of rat brain AChE than carbaryl. uu.nl Furthermore, research on mosquito enzymes showed that carbofuran was consistently the most potent inhibitor among the commercial carbamates tested, being approximately 10-fold more potent than propoxur. nih.gov These differences in enzyme inhibition contribute to the varying levels of toxicity and efficacy observed across the carbamate class.

The structure-activity relationship is a key determinant of a carbamate's insecticidal properties. For example, studies on phenyl-N-methylcarbamates show that the position of substituents on the aromatic ring (ortho, meta, para) significantly influences the interaction with the acetylcholinesterase enzyme. scispace.com This highlights the structural specificity required for effective binding and inhibition, leading to the wide range of potencies observed in this insecticide class.

Toxicological Profiles and Mechanisms of 2 Chlorophenyl Methylcarbamate

Cholinergic Toxicity Manifestations

The principal mechanism of toxicity for carbamate (B1207046) insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. merckvetmanual.comwikipedia.orgmhmedical.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at nerve synapses and neuromuscular junctions, causing a state of hyperstimulation of cholinergic receptors. merckvetmanual.comjpmsonline.comaneskey.com Carbamates, including 2-Chlorophenyl methylcarbamate, cause a reversible inhibition of AChE through a process called carbamylation, which is typically less durable than the phosphorylation caused by organophosphates. merckvetmanual.comnih.gov Despite its reversible nature, this action is potent enough to induce a severe toxic state known as a cholinergic crisis. nih.govmhmedical.com

An acute cholinergic crisis is the clinical manifestation of excessive acetylcholine accumulation. jpmsonline.comnih.gov This buildup overstimulates both muscarinic and nicotinic acetylcholine receptors throughout the central and peripheral nervous systems. merckvetmanual.comjpmsonline.comdrugbank.com Overstimulation of muscarinic receptors, found in exocrine glands and smooth muscle, leads to symptoms commonly remembered by the mnemonics SLUDD (Salivation, Lacrimation, Urination, Defecation, Dyspnea) or DUMBELS (Diarrhea, Urination, Miosis, Bronchorrhea/Bronchospasm, Emesis, Lacrimation, Salivation). mhmedical.comnih.govpurdue.edu The immediate threat to life in an acute crisis is often respiratory failure, resulting from a combination of bronchospasm, excessive bronchial secretions (bronchorrhea), and paralysis of respiratory muscles. merckvetmanual.commhmedical.com

Nicotinic receptors are located at autonomic ganglia and, crucially, at the neuromuscular junction of skeletal muscles. mhmedical.compurdue.edu The persistent accumulation of acetylcholine at these junctions leads to their continuous stimulation. aneskey.com This initially manifests as involuntary muscle fasciculations and tremors. merckvetmanual.compurdue.edu However, this state of constant depolarization is unsustainable and is followed by muscle weakness and eventual flaccid paralysis as the muscles fatigue. aneskey.commhmedical.comnih.gov This paralysis can affect all skeletal muscles, including the diaphragm and intercostal muscles, which is a major contributor to respiratory failure and death in severe poisonings. nih.govpurdue.edu

While some carbamates are noted to penetrate the blood-brain barrier less readily than organophosphates, central nervous system (CNS) effects are a significant component of their toxicity. mhmedical.commhmedical.com The overstimulation of nicotinic acetylcholine receptors within the CNS due to ACh accumulation can result in a range of neurological symptoms. nih.gov These effects include anxiety, headache, restlessness, ataxia (loss of coordination), tremors, and general weakness. purdue.edunih.govt3db.ca In severe cases, this can progress to convulsions, depression of the medullary respiratory and circulatory centers, and coma. nih.govt3db.ca Research has also suggested that prior stress can alter the typical actions of peripheral cholinesterase inhibitors, potentially leading to unexpected or enhanced central nervous system effects. drugbank.com

Non-Cholinergic Toxicological Pathways

Beyond the primary mechanism of acetylcholinesterase inhibition, evidence suggests that carbamates can induce toxicity through other pathways. Recent work indicates that even low-level exposure to carbamates can lead to adverse effects such as neurological deficits and oxidative stress. uiowa.edu This "non-canonical" toxicity may be due to the effects of these pesticides on various cell types, including different kinds of neurons (such as glutamatergic and dopaminergic) and non-neuronal glial cells. uiowa.edu

Some carbamate compounds have been observed to accentuate oxidative stress in the brain by inducing lipid peroxidation and diminishing the body's natural antioxidant defenses. nih.gov This can lead to the generation of reactive oxygen species (ROS), which cause cellular damage.

Genotoxicity and Mutagenicity Assessments of Carbamate Analogs

The genotoxic and mutagenic potential of carbamate insecticides has been a subject of study with varied findings. In vitro studies using the alkaline comet assay on human peripheral blood lymphocytes have shown that some carbamate pesticides can induce DNA damage, with the effect often being dependent on dose and exposure time. dergipark.org.tristanbul.edu.tr This suggests a potential genotoxic risk for human populations from long-term, low-level exposure. dergipark.org.tr

However, other research has yielded different results. One study found that while the N-nitroso derivatives of N-methylcarbamates were highly mutagenic, the parent carbamate compounds themselves were not. nih.gov This same study noted that the parent carbamates did inhibit gap junctional intercellular communication, which suggests a potential for epigenetic mechanisms in carcinogenesis. nih.gov Reviews of broader data sets indicate that while some carbamates are negative in mammalian mutagenicity tests, others, such as benzimidazole (B57391) derivatives, can show positive effects, particularly at high dose levels. who.int

Table 1: Summary of Genotoxicity Findings for Carbamate Analogs

Carbamate AnalogTest SystemFindingReference
N-methylcarbamates (general)Chinese hamster V79 cellsParent compounds not mutagenic; N-nitroso derivatives are highly mutagenic. nih.gov
Aldicarb sulfoneHuman peripheral blood lymphocytes (Comet assay)Induced DNA damage in a dose- and time-dependent manner. dergipark.org.tr
Benzimidazole derivatives (e.g., Benomyl)Various mammalian testsCan show positive mutagenic effects at high doses; may act as a spindle poison. who.int
Bendiocarb (B1667985)Allium cepa (plant) root cellsInduced various chromosomal abnormalities. researchgate.net

Developmental and Reproductive Toxicity Studies (e.g., Embryotoxicity, Teratogenicity)

The potential for carbamates to adversely affect development and reproduction is a significant concern. The Pharos Project database specifically lists reproductive and developmental toxicity as potential hazards for this compound. habitablefuture.org

Animal studies have provided evidence of these effects. For example, gestational exposure to the carbamate carbofuran (B1668357) in rats resulted in decreased neurogenesis, altered neuronal and glial cell differentiation, increased cell death in the hippocampus, and subsequent cognitive impairments in the offspring. avensonline.org Studies using zebrafish, a common model for developmental toxicity, have shown that various carbamate pesticides can induce significant morphological defects, including shortened body length, reduced eye size, and edema. researchgate.netkorea.ac.kr These compounds were also found to negatively impact neurodevelopment and impair the formation of the heart and blood vessels in the zebrafish model. researchgate.netkorea.ac.kr

Conversely, some reviews have concluded that for several carbamates, fetotoxic effects such as decreased fetal body weight or delayed bone development only occurred at exposure levels that also induced toxicity in the mother animal. nih.gov Nevertheless, the body of evidence indicates that exposure to carbamates during critical developmental periods can pose a substantial risk. nih.govavensonline.orgresearchgate.net

Table 2: Observed Developmental and Reproductive Effects of Carbamate Analogs in Animal Models

Carbamate AnalogAnimal ModelObserved Effects in Offspring/EmbryoReference
CarbofuranRat (gestational exposure)Decreased neurogenesis, altered neuronal differentiation, cognitive impairments. avensonline.org
Various CarbamatesZebrafish (embryonic exposure)Morphological defects (shortened body, edema), impaired heart/vessel formation, negative neurodevelopmental effects. researchgate.netkorea.ac.kr
Aldicarb, Carbofuran, Methomyl, OxamylVarious (EPA review)Fetotoxic effects (e.g., decreased fetal weight) primarily at maternally toxic doses. No primary effects on reproductive performance noted. nih.gov
BenomylZebrafish (embryonic exposure)High toxicity, shorter body length, slower heart rate, reduced yolk absorption. researchgate.net

Comparative Toxicokinetics and Toxicodynamics with Organophosphorus Compounds

The fundamental difference in their toxicodynamics lies in the nature of AChE inhibition. Organophosphates phosphorylate the enzyme, forming a bond that is essentially irreversible, especially after a process known as "aging" occurs. nih.govmdpi.comlitfl.com Aging involves the chemical change of an alkyl side chain, which permanently deactivates the enzyme. litfl.com In contrast, carbamates, including this compound, induce a carbamylation of the AChE active site. nih.govresearchgate.net This bond is reversible, and spontaneous hydrolysis can occur, allowing the enzyme to regain function, typically within 24 to 48 hours. nih.govmdpi.com Consequently, the duration of toxicity for carbamates is generally shorter and the clinical course more benign compared to organophosphate poisoning. nih.gov

From a toxicokinetic perspective, both organophosphates and carbamates can be absorbed rapidly following ingestion, inhalation, or dermal contact. litfl.com They are metabolized in the liver before being excreted in the urine. litfl.com However, there are some general differences in their distribution. Organophosphates are often highly lipid-soluble and can be distributed into and stored in body fat, which can lead to redistribution and prolonged or delayed toxicity. litfl.com Carbamates typically have less distribution into the central nervous system (CNS) compared to many organophosphates. litfl.com The metabolic processes for both classes are complex, often involving phase I enzymes like cytochrome P450 monooxygenases (CYP450) and phase II enzymes. researchgate.net For some organophosphorus compounds, metabolism can lead to bioactivation, where a less toxic parent compound (e.g., a phosphorothioate (B77711) with a P=S bond) is converted into a much more potent AChE inhibitor (an oxon with a P=O bond). researchgate.net

FeatureCarbamates (e.g., this compound)Organophosphorus Compounds
Mechanism of ActionReversible inhibition of acetylcholinesterase (AChE) via carbamylation. nih.govmdpi.comIrreversible inhibition of AChE via phosphorylation, followed by "aging". nih.govlitfl.com
Bonding to AChESpontaneous dissociation from AChE occurs. nih.govmdpi.comForms a stable covalent bond that does not readily reverse. litfl.com
Duration of ToxicityTypically shorter, with recovery often within 24-48 hours. nih.govmdpi.comCan be prolonged, with potential for delayed neuropathy. litfl.com
CNS DistributionGenerally less distribution into the central nervous system. litfl.comOften highly lipid-soluble, leading to significant CNS distribution and fat storage. litfl.com
MetabolismUndergoes hepatic metabolism, primarily leading to detoxification. litfl.comresearchgate.netHepatic metabolism can lead to bioactivation (e.g., conversion of P=S to P=O), increasing toxicity. researchgate.net
Clinical CourseGenerally more benign compared to organophosphate poisoning. nih.govMore severe, with potential for intermediate syndrome and organophosphate-induced delayed neuropathy (OPIDN). litfl.com

Risk Assessment Frameworks in Environmental and Human Health Contexts

The evaluation of potential risks associated with chemicals like this compound is conducted through structured risk assessment frameworks for both environmental and human health contexts. These frameworks are employed by regulatory agencies worldwide to ensure that potential hazards are systematically identified, characterized, and managed. epa.goveuropa.euiaea.org

Environmental Risk Assessment (ERA)

The environmental risk assessment for chemical substances, including pesticides, typically follows a tiered or phased approach as outlined by regulatory bodies such as the European Medicines Agency (EMA). europa.eucriver.com This step-wise process is designed to be efficient, focusing resources on substances with a higher potential for environmental impact. europa.eu

Phase I: This initial phase estimates the potential environmental exposure. It calculates a Predicted Environmental Concentration (PEC). If the PEC is below a certain action limit, the assessment may conclude that the substance is unlikely to pose a significant environmental risk. europa.eu

Phase II: If the exposure is above the action limit in Phase I, a more detailed assessment is required. Phase II is often divided into two tiers:

Tier A: Involves collecting data on the substance's physicochemical properties, environmental fate (e.g., degradation, adsorption), and ecotoxicity on various environmental organisms (e.g., aquatic and terrestrial species). criver.com This data is used to determine a Predicted No-Effect Concentration (PNEC). The risk is then characterized by comparing the PEC to the PNEC (Risk Quotient = PEC/PNEC).

Tier B: If an unacceptable risk is identified in Tier A, a refinement of the risk assessment is conducted. This may involve more complex exposure modeling or higher-tier ecotoxicity studies to get a more realistic understanding of the potential impact. europa.eucriver.com

This structured approach allows for the systematic evaluation of a substance's potential impact, considering its properties, usage patterns, and effects on non-target organisms. criver.com

Human Health Risk Assessment

The framework for human health risk assessment provides a systematic process for evaluating the potential adverse health effects in humans resulting from exposure to a chemical. This process, utilized by organizations like the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO), generally consists of four key steps. epa.govwho.int

Hazard Identification: This step involves identifying the types of adverse health effects a substance can cause. It relies on a comprehensive review of toxicological data from various studies. For N-methyl carbamates, the primary hazard is the inhibition of acetylcholinesterase. epa.gov

Dose-Response Assessment: This quantitative step describes the relationship between the magnitude of exposure (dose) and the probability of an adverse health effect (response). epa.gov This involves determining toxicological reference values.

Exposure Assessment: This step aims to quantify the human exposure to the substance. It considers various pathways (e.g., food, drinking water, residential use), different population subgroups, and the magnitude, frequency, and duration of exposure. epa.gov

Risk Characterization: This final step integrates the information from the previous three steps to produce a comprehensive picture of the potential risk. epa.govepa.gov It summarizes the nature and magnitude of the risk, including any uncertainties, and provides a basis for risk management decisions. The Food Quality Protection Act of 1996 specifically requires the EPA to consider cumulative risks from pesticides that share a common mechanism of toxicity, such as the N-methyl carbamates. epa.gov

Assessment TypeKey Stages/StepsDescription
Environmental Risk Assessment (ERA)Phase I: Exposure EstimationCalculates the Predicted Environmental Concentration (PEC) to determine if further testing is needed. europa.eu
Phase II: Fate and Effects AssessmentIf required, involves detailed studies on environmental fate and ecotoxicity to derive a Predicted No-Effect Concentration (PNEC) and characterize risk. europa.eucriver.com
Human Health Risk Assessment1. Hazard IdentificationIdentifies the potential adverse health effects of the substance. epa.govwho.int
2. Dose-Response AssessmentCharacterizes the relationship between the dose and the incidence of health effects. epa.gov
3. Exposure AssessmentMeasures or estimates the intensity, frequency, and duration of human exposure. epa.gov
4. Risk CharacterizationIntegrates all data to conclude the nature and magnitude of human risk. epa.govepa.gov

Environmental Fate and Degradation Pathways of 2 Chlorophenyl Methylcarbamate

Hydrolytic Degradation Mechanisms in Aquatic and Terrestrial Environments

Hydrolysis is a primary abiotic degradation pathway for carbamate (B1207046) pesticides in the environment. who.int The stability of the carbamate ester linkage is highly dependent on the pH of the surrounding medium. researchgate.net This chemical breakdown involves the cleavage of the ester bond, leading to the formation of less complex molecules. who.int

The rate of hydrolysis of carbamate pesticides, including N-methylcarbamates like 2-Chlorophenyl methylcarbamate, is significantly influenced by pH. researchgate.net Generally, carbamates exhibit greater stability in acidic to neutral conditions (pH < 7) and are susceptible to rapid degradation under alkaline conditions (pH > 7). who.intresearchgate.net For instance, the half-life of the related N-methylcarbamate, carbaryl (B1668338), is 10 days at pH 7 but decreases to just 15 minutes at pH 10. who.int

Table 1: General pH Dependence of N-Methylcarbamate Hydrolysis

pH Range Relative Hydrolysis Rate Predominant Mechanism
Acidic (pH < 7) Slow Stable
Neutral (pH 7) Moderate Slow Hydrolysis

This table provides a generalized overview based on the behavior of similar N-methylcarbamate compounds.

The hydrolysis of this compound results in the cleavage of the carbamate ester bond. who.int This reaction yields two primary products: 2-chlorophenol (B165306) and methylcarbamic acid . Methylcarbamic acid is unstable and subsequently decomposes to methylamine (B109427) and carbon dioxide . who.intupm.edu.my

The general hydrolysis pathway for N-methylcarbamates involves the formation of an isocyanate intermediate (in this case, methyl isocyanate) under alkaline conditions, which then rapidly reacts with water to form the corresponding carbamic acid. who.intresearchgate.net

Table 2: Hydrolysis Products of this compound

Reactant Primary Products Secondary Decomposition Products

Photodegradation Processes

Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of pesticides in the environment, driven by the energy of sunlight. nih.govresearchgate.net This process can occur through direct absorption of light by the pesticide molecule or be mediated by other light-absorbing substances in the environment (photosensitization). unina.ituc.pt

Pesticides that absorb light at wavelengths greater than 290 nm, the cutoff for solar irradiation reaching the Earth's surface, can undergo direct photolysis. nih.govunina.it Carbamates with aromatic rings, such as this compound, possess the necessary chromophores to absorb sunlight, making them susceptible to direct photodegradation. who.int

The absorption of light energy can promote the molecule to an excited state, leading to various reactions such as bond scission, rearrangement, or cyclization. nih.govresearchgate.net For N-aryl carbamates, potential reactions include the photo-Fries rearrangement and cleavage of the C–O or C–N bonds of the carbamate group. scispace.com For chlorinated aromatic compounds, photolytic dechlorination is also a possible degradation pathway. nih.gov While specific photoproducts for this compound under sunlight are not extensively documented, studies on similar compounds suggest that a variety of transformation products can be formed. who.intnih.gov

In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as photosensitizers. researchgate.netnih.gov These substances absorb sunlight and transfer the energy to other molecules or generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov These highly reactive species can then attack and degrade pesticide molecules that may not absorb sunlight efficiently on their own. nih.govnih.gov

The photosensitized degradation of pesticides can be a significant pathway in sunlit surface waters containing humic substances. researchgate.netnih.gov For example, the presence of humic acids has been shown to accelerate the photodegradation of various organic contaminants. nih.govnih.gov It is plausible that the degradation of this compound in aquatic environments is enhanced through such indirect photolytic processes, although specific studies are lacking.

Microbial Biotransformation and Biodegradation Pathways in Soil and Water

Microbial activity is a crucial factor in the degradation and detoxification of pesticides in both soil and water systems. asm.orginchem.org A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize carbamate pesticides, often using them as a source of carbon and nitrogen. nih.govnih.govnih.govresearchgate.net

The initial and most common step in the microbial degradation of carbamate pesticides is the enzymatic hydrolysis of the ester or amide linkage. who.intupm.edu.myfrontiersin.org For this compound, this would be catalyzed by a carbamate hydrolase or esterase, yielding 2-chlorophenol and methylamine. nih.govfrontiersin.org

Numerous bacterial genera have been identified that can degrade phenylcarbamate herbicides. For instance, studies on the structurally similar compound isopropyl N-(3-chlorophenyl)carbamate (CIPC) have isolated bacteria such as Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter that are capable of utilizing it as a sole carbon source. nih.govsemanticscholar.org These organisms typically hydrolyze the carbamate to produce 3-chloroaniline. nih.govsemanticscholar.org By analogy, it is expected that soil and water microorganisms can hydrolyze this compound to 2-chlorophenol.

Following the initial hydrolysis, the resulting 2-chlorophenol can be further mineralized by microorganisms. The degradation of chlorophenols generally proceeds through hydroxylation to form chlorocatechols, followed by enzymatic cleavage of the aromatic ring, eventually leading to intermediates of central metabolic pathways. frontiersin.org The methylamine produced can be utilized by methylotrophic bacteria as a source of carbon and nitrogen. nih.gov Environmental factors such as temperature, pH, moisture, and organic matter content significantly influence the rate of microbial degradation. who.intinchem.org

Table 3: Key Microbial Genera Involved in Carbamate Degradation

Microorganism Genus Role in Degradation Reference
Pseudomonas Hydrolysis of phenylcarbamates nih.gov
Flavobacterium Hydrolysis of phenylcarbamates nih.gov
Agrobacterium Hydrolysis of phenylcarbamates nih.gov
Achromobacter Hydrolysis of phenylcarbamates nih.govnih.gov
Arthrobacter Hydrolysis of phenylcarbamates nih.gov

This table lists microorganisms identified in the degradation of similar carbamate pesticides and suggests their potential role in the biotransformation of this compound.

Role of Microorganisms in Carbamate Breakdown

The breakdown of carbamate pesticides in the environment is significantly mediated by microorganisms. who.int Soil bacteria and fungi are the primary agents responsible for the biodegradation of these compounds. who.int Environmental factors that promote the growth and metabolic activity of these microbes, such as optimal temperature, pH, and moisture, also facilitate the degradation of carbamates. who.int

The principal mechanism for the microbial breakdown of N-methylcarbamates is the enzymatic hydrolysis of the carbamate ester linkage. who.intinflibnet.ac.in A wide variety of soil microorganisms have been shown to be capable of metabolizing carbamates. who.int Genera of bacteria known to be involved in the degradation of various pesticides include Pseudomonas, Bacillus, and Arthrobacter. inflibnet.ac.inresearchgate.net Fungi such as Aspergillus niger have also been shown to metabolize N-methylcarbamate insecticides. who.int Specific enzymes, known as carbamate hydrolases or aryl acylamidases, have been isolated from microorganisms and are responsible for cleaving the ester bond, which is typically the first and most crucial step in the detoxification process. inflibnet.ac.inasm.org The presence of these enzymes allows the microorganisms to utilize the carbamate compound as a source of carbon and energy for their growth and metabolism. epa.gov

Identification of Microbial Metabolites

The initial step in the microbial degradation of N-methylcarbamate insecticides is the hydrolysis of the ester bond. who.int This cleavage results in the formation of a phenol (B47542) and methylcarbamic acid. The latter is unstable and spontaneously decomposes to methylamine and carbon dioxide. who.int

For this compound, this primary hydrolytic pathway would yield 2-chlorophenol and methylcarbamic acid . While studies specifically detailing the microbial metabolites of this compound are limited, research on the analogous compound p-chlorophenyl methylcarbamate (PCMC) supports this pathway. researchgate.net Following the initial hydrolysis, the resulting 2-chlorophenol can be further metabolized by soil microorganisms. The degradation of chlorinated phenols often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage, ultimately leading to simpler organic acids and complete mineralization to carbon dioxide and water.

A simplified representation of the initial microbial degradation is shown below:

This compound + H₂O ---(Microbial Hydrolase)--> 2-Chlorophenol + Methylcarbamic acid (→ Methylamine + CO₂)

Sorption and Leaching Behavior in Soil Matrices

The movement and availability of this compound in the environment are heavily dependent on its sorption (adsorption and desorption) to soil particles and its subsequent potential for leaching into lower soil layers and groundwater. chemsafetypro.com

Adsorption Characteristics to Soil Components

The adsorption of carbamate pesticides in soil is primarily influenced by the soil's organic matter content and, to a lesser extent, the type and amount of clay minerals. acs.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of a pesticide in soil; a higher Koc value indicates stronger adsorption to soil organic carbon and less mobility. chemsafetypro.comresearchgate.net

While an experimental Koc value for this compound was not found in the reviewed literature, data for other carbamate pesticides illustrate a wide range of soil mobility. Compounds with low Koc values are weakly adsorbed and thus more mobile, whereas those with high Koc values are strongly adsorbed and relatively immobile. chemsafetypro.com The mobility of a pesticide is a critical factor determining its potential to leach.

Table 1: Soil Sorption Coefficient (Koc) and Half-Life (DT50) for Selected Carbamate Pesticides This table provides context for the likely behavior of this compound by showing values for other carbamates. Specific experimental data for this compound were not available in the search results.

PesticideUse ClassLog Kow (indicative)Koc (mL/g)Aerobic Soil Half-Life (DT50) (days)
Mancozeb Fungicide1.339982
Carbofuran (B1668357) Insecticide1.5222~28-94 researchgate.net
Carbaryl Insecticide2.36300~7-28
Benomyl Fungicide1.361900>179 (as MBC) researchgate.net

Source: Data compiled from researchgate.netnpdc.govt.nz. Note: Values can vary significantly based on soil type and environmental conditions.

Potential for Groundwater Contamination

The potential for a pesticide to contaminate groundwater is a function of its mobility and persistence in the soil. inflibnet.ac.in Compounds that are highly mobile (low Koc) and persist for a long time in the soil (long DT50) have a higher leaching potential. inflibnet.ac.in These substances can be transported through the soil profile by water from rainfall or irrigation and eventually reach underlying aquifers. epa.gov

Given the general properties of many carbamates, which can be relatively soluble in water and may not be strongly adsorbed to all soil types, there is a potential for leaching. who.int For instance, some carbamates are known to leach easily and have been detected in groundwater. acs.org Without specific Koc and DT50 values for this compound, a precise risk assessment cannot be performed. However, its potential for groundwater contamination would be considered higher in soils with low organic matter and under conditions of high rainfall or irrigation. acs.org The detection of industrial chemicals and other pesticides in groundwater highlights the vulnerability of aquifers to contamination from surface activities. epa.govnih.govt3db.ca

Metabolism in Biological Systems (Plants and Animals)

When absorbed by living organisms, this compound undergoes metabolic transformations aimed at detoxification and excretion. The fundamental metabolic pathways are broadly similar across plants and animals, primarily involving hydrolysis, oxidation, and conjugation. who.intacs.org

In animals, carbamates that are ingested or absorbed are enzymatically hydrolyzed by the liver. science.govglobalauthorid.com The degradation products are then excreted, primarily through the kidneys in urine. who.intscience.gov The primary metabolic reactions include:

Hydrolysis: Cleavage of the ester bond, as seen in microbial degradation, to form 2-chlorophenol and methylcarbamic acid. who.int

Oxidation: Reactions catalyzed by mixed-function oxidase (MFO) enzymes can occur, including hydroxylation of the aromatic ring or oxidation of the N-methyl group. who.int

Conjugation: The resulting phenolic metabolites are often conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to form highly water-soluble compounds that are easily excreted. who.int

A study on the closely related p-chlorophenyl N-methylcarbamate in chickens identified the corresponding p-chlorophenol, which was then excreted as either a glucuronide or a sulfate conjugate, demonstrating the importance of this metabolic pathway. nih.govnih.gov

In plants, carbamates are also metabolized through hydrolysis, arylhydroxylation, and subsequent conjugation, with the resulting conjugates often being stored in vacuoles or incorporated into plant structures. who.intacs.org

Apoplastic Distribution in Plants

Once a systemic pesticide enters a plant, its distribution is critical to its efficacy. A significant body of research suggests that carbamate pesticides are primarily distributed within the plant via the apoplastic system. who.intacs.org The apoplast is the continuous network of cell walls, intercellular air spaces, and the xylem tissue, existing outside the cell membranes. nih.gov

Substances moving in the apoplast are transported along with the bulk flow of water from the roots to the leaves, driven by transpiration. This mode of transport allows for the systemic distribution of the pesticide throughout the plant's aerial parts. who.int For a soil-applied carbamate, uptake by the roots and subsequent transport through the xylem (a key component of the apoplast) ensures it reaches the foliage where it can act on pests. The movement of this compound through the apoplastic pathway is therefore a crucial aspect of its function as a systemic pesticide. acs.org

Arylhydroxylation and Conjugation Mechanisms

The biotransformation of carbamate pesticides, including this compound, in various organisms and environmental systems often involves a series of metabolic processes designed to increase their water solubility and facilitate their elimination. Among the primary phase I reactions is arylhydroxylation, a form of oxidation that introduces a hydroxyl (-OH) group onto the aromatic (phenyl) ring of the molecule. who.intiastate.eduwikimedia.org This reaction is typically catalyzed by mixed-function oxidase (MFO) enzymes, such as cytochrome P450 monooxygenases, which are prevalent in mammals, plants, and microorganisms. who.intresearchgate.net The hydroxylation can occur at various positions on the 2-chlorophenyl ring, leading to the formation of different hydroxylated isomers.

Following arylhydroxylation, the newly formed hydroxylated metabolites, which are more polar than the parent compound, undergo phase II conjugation reactions. who.intiastate.edu Conjugation involves the attachment of endogenous molecules to the hydroxyl group, further increasing the metabolite's water solubility and rendering it more readily excretable from biological systems. iastate.edu Common conjugation products include O-glucuronides and sulfates in mammals, while glycosides are more typical in plants. who.int These detoxification pathways are crucial in determining the persistence and biological activity of the carbamate and its metabolites. who.intiastate.edu

Formation and Fate of Degradation Byproducts and Metabolites

While metabolic processes often lead to detoxification, the degradation of certain pesticides can produce metabolites that are as toxic or even more toxic than the original compound. who.inthistorymedjournal.com A primary degradation pathway for carbamates is the hydrolysis of the ester bond, which, in the case of this compound, would yield 2-chlorophenol and methylcarbamic acid. who.intiastate.edu Chlorophenols are a class of compounds recognized for their toxicity.

Furthermore, the use of carbamate pesticides has raised general health concerns, including their potential for carcinogenicity. ontosight.ai The ultimate fate of these degradation products is significant, as some may be precursors to other harmful compounds. For instance, metabolites in water sources can react with disinfectants during water treatment to form byproducts with known carcinogenic or mutagenic effects. mdpi.comnih.gov

Table 1: Key Degradation Pathways and Potential Metabolites of this compound
Degradation PathwayPrimary Metabolite/ByproductSignificance
Hydrolysis2-ChlorophenolA primary breakdown product; belongs to the toxic class of chlorophenols. who.intiastate.edu
ArylhydroxylationHydroxylated this compoundAn intermediate step in metabolism, increasing polarity before conjugation. who.intwikimedia.org
ConjugationGlucuronide or sulfate conjugatesIncreases water solubility, facilitating excretion from organisms. who.intiastate.edu

The persistence of a pesticide refers to the length of time it or its breakdown products remain in the environment. alsglobal.pl Generally, carbamate pesticides are considered non-persistent compared to organochlorine pesticides, as they are more susceptible to degradation through hydrolysis, photodecomposition, and microbial action. who.int However, the actual persistence of this compound and its residues is highly dependent on environmental conditions such as soil type, pH, moisture, and temperature. who.int

Environmental persistence concerns both the parent compound and its degradation products. who.int While the carbamate structure may break down relatively quickly, its metabolites, such as 2-chlorophenol, can exhibit their own persistence profiles. Studies on other herbicides have shown that residues can remain in soil and vegetation for periods ranging from several weeks to months. alsglobal.ploregonstate.edu The presence of these residues in soil and water systems represents a potential source of long-term environmental contamination. ucanr.edu

A significant concern regarding the presence of anthropogenic chemical residues in raw water sources is their potential to form disinfection byproducts (DBPs) during water treatment. engineering.org.cnresearchgate.net The disinfection of drinking water, most commonly with chlorine, is essential for eliminating microbial pathogens. nih.gov However, chlorine can react with organic precursors present in the water to create a range of halogenated DBPs, many of which are associated with adverse health effects, including cancer. mdpi.comewg.org

The presence of this compound or its primary degradation product, 2-chlorophenol, in water supplies provides a direct chemical precursor for the formation of chlorinated DBPs. mdpi.comresearchgate.net The reaction of chlorine with phenolic compounds is a known pathway for the generation of regulated and potentially carcinogenic DBPs such as Trihalomethanes (THMs) and Haloacetic Acids (HAAs). nih.govewg.org Therefore, contamination of water sources with this compound can increase the risk of forming these hazardous compounds in the final treated drinking water supplied to the public. ewg.org

Table 2: Potential Chlorinated Disinfection Byproducts (DBPs) from Precursors like 2-Chlorophenol
DBP ClassExample CompoundsHealth Concern
Trihalomethanes (THMs)Chloroform, BromodichloromethaneRegulated in drinking water; potential human carcinogen. nih.govewg.org
Haloacetic Acids (HAAs)Dichloroacetic acid, Trichloroacetic acidRegulated in drinking water; linked to increased cancer risk. nih.govewg.org
Haloacetonitriles (HANs)DichloroacetonitrileUnregulated but often more toxic than regulated DBPs. mdpi.com
Haloketones (HKs)1,1-DichloropropanoneEmerging class of potentially toxic DBPs. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 2 Chlorophenyl Methylcarbamate

Chromatographic Techniques for High-Resolution Analysis

Chromatographic methods are paramount for the separation and detailed analysis of 2-chlorophenyl methylcarbamate from complex matrices. These techniques offer high resolution and sensitivity, making them indispensable for precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution variant, liquid chromatography-quadrupole time-of-flight high-resolution mass spectrometry (LC-QTOF-HRMS), stand out as powerful tools for the analysis of carbamate (B1207046) pesticides, including this compound. chromatographyonline.commdpi.comnih.govdphen1.com These methods provide exceptional selectivity and sensitivity, which are crucial for detecting trace levels of the compound in environmental and biological samples. chromatographyonline.commdpi.comdphen1.com

LC-MS/MS operates by separating the analyte from the sample matrix using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. This process allows for the selection of a specific precursor ion of this compound and its subsequent fragmentation to produce characteristic product ions, ensuring highly specific and sensitive detection. chromatographyonline.comnih.gov The development of LC-MS/MS methods has enabled the rapid and accurate quantification of N-methyl carbamate pesticide residues in various food matrices, with high recoveries and low detection limits. researchgate.net

LC-QTOF-HRMS offers the added advantage of high-resolution mass analysis, which allows for the determination of the elemental composition of detected ions with high accuracy. mdpi.comnih.gov This capability is invaluable for the identification of unknown metabolites and transformation products of this compound in complex samples. mdpi.com Ultra-high-performance liquid chromatography (UHPLC) coupled with QTOF-MS has been successfully applied for the simultaneous analysis of a large number of pesticide multiresidues in crops. mdpi.com

Table 1: Key Parameters in LC-MS based analysis of Carbamates

ParameterLC-MS/MSLC-QTOF-HRMS
Principle Separation by LC, followed by specific precursor-to-product ion transition monitoring.Separation by LC, followed by high-resolution mass analysis of ions.
Primary Application Targeted quantification of known compounds.Targeted and non-targeted screening, identification of unknowns. mdpi.comchromatographyonline.com
Selectivity Very HighExtremely High
Sensitivity High to Very High researchgate.netHigh mdpi.com

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas chromatography (GC) and its hyphenation with mass spectrometry (GC-MS) represent another cornerstone in the analysis of semi-volatile organic compounds like this compound. nih.govnemi.gov GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. nemi.gov When coupled with a mass spectrometer, it allows for the definitive identification and quantification of the separated components.

Research has demonstrated the successful application of GC-MS for the determination of various phenyl N-methylcarbamates. jst.go.jp However, a notable consideration is the potential for thermal degradation of some carbamates during GC analysis, where they may convert to their corresponding phenols. jst.go.jp To circumvent this, derivatization techniques are often employed to create more stable and volatile compounds suitable for GC analysis. nih.gov For instance, carbamates can be hydrolyzed to their corresponding phenols and then derivatized to enhance their detectability by GC systems equipped with sensitive detectors like the electron-capture detector (ECD) or flame photometric detector (FPD). jircas.go.jpsilcotek.com

The use of GC/MS is a widely accepted method for the analysis of a broad range of hazardous chemicals in various matrices. silcotek.com Standardized methods, such as EPA Method 8270D, provide guidelines for the analysis of semivolatile organic compounds, including chlorinated phenols which are related to the hydrolysis of this compound. nemi.govepa.gov

Table 2: Comparison of GC-based Analytical Approaches

TechniqueDetectorDerivatizationKey Findings
Gas-Liquid ChromatographyThermal Conductivity Detector (TCD)Not always requiredCan separate mixtures of substituted phenyl N-methylcarbamates, but thermal conversion to phenols can occur. jst.go.jp
Gas Chromatography-Mass Spectrometry (GC-MS)Mass Spectrometer (MS)Can be used to improve stability and sensitivityProvides definitive identification and quantification; single-ion monitoring enhances sensitivity. nih.govnemi.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and determination of non-volatile or thermally labile compounds like this compound. fishersci.comepa.govpensoft.net HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for carbamate analysis, often employing a C18 column. fishersci.compensoft.net While HPLC with UV detection can be used, it may lack the required sensitivity and specificity for trace analysis in complex matrices. fishersci.com To overcome this, post-column derivatization techniques are frequently employed. fishersci.comnemi.gov This involves hydrolyzing the carbamates after they elute from the HPLC column, followed by a reaction to form a highly fluorescent derivative, which can then be detected with great sensitivity by a fluorescence detector. fishersci.comnemi.gov U.S. Environmental Protection Agency (EPA) Method 531.2 outlines such a procedure for the analysis of N-methylcarbamates in water. fishersci.com

The development of stability-indicating RP-HPLC methods is also crucial for monitoring the degradation of compounds like this compound and identifying any impurities that may form under different conditions. pensoft.net

Spectroscopic and Colorimetric Methods

Spectroscopic and colorimetric methods offer alternative and often simpler approaches for the detection and quantification of this compound, particularly for screening purposes or when advanced chromatographic instrumentation is unavailable.

Colorimetric Determination via Phenol (B47542) Coupling Reactions

Colorimetric methods provide a straightforward and cost-effective means of determining this compound. tandfonline.com A common approach involves the hydrolysis of the carbamate to its corresponding phenol, 2-chlorophenol (B165306). tandfonline.comresearchgate.net This hydrolysis is typically carried out in a buffered solution. tandfonline.comresearchgate.net The resulting 2-chlorophenol is then coupled with a chromogenic reagent, such as 4-nitrobenzenediazonium (B87018) fluoroborate, to produce a colored compound. tandfonline.com The intensity of the color, which is proportional to the concentration of the original carbamate, can then be measured using a spectrophotometer at its maximum absorption wavelength, which for the aforementioned reaction is 520 mμ. tandfonline.comresearchgate.net

This method has been shown to be stable and can be applied to the analysis of technical materials and formulated products. tandfonline.com It is also possible to mitigate interferences from pre-existing phenols in a sample by using an alumina (B75360) adsorption step prior to hydrolysis. tandfonline.com

Table 3: Steps in the Colorimetric Determination of this compound

StepProcedurePurpose
1. Interference Removal (Optional) Adsorption on treated alumina.To remove contaminating 2-chlorophenol from the sample. tandfonline.com
2. Hydrolysis Treatment with a buffer solution (e.g., veronal buffer at pH 8.0).To convert this compound to 2-chlorophenol. tandfonline.comresearchgate.net
3. Coupling Reaction Reaction with a diazonium salt (e.g., 4-nitrobenzenediazonium fluoroborate).To form a stable, colored azo dye. tandfonline.com
4. Measurement Spectrophotometric determination of absorbance at the maximum wavelength (λmax).To quantify the amount of the colored product, which correlates to the initial carbamate concentration. tandfonline.com

Applications of UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental analytical technique that measures the absorption of ultraviolet and visible light by a compound. ej-eng.orgijprajournal.com This absorption is related to the electronic transitions within the molecule and can be used for both qualitative and quantitative analysis. ej-eng.orgupi.edu The UV-Visible spectrum of a compound, a plot of absorbance versus wavelength, serves as a characteristic fingerprint. ej-eng.org

For this compound, its UV spectrum can be used for identification purposes, with its identity being confirmable by this method. lgcstandards.com While not as selective as chromatographic methods, UV-Visible spectroscopy can be a useful tool, particularly in conjunction with other techniques or for the analysis of relatively pure samples. upi.edu The Beer-Lambert law provides the basis for quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijprajournal.com The maximum absorption wavelengths (λmax) in the UV spectrum are indicative of the chromophores present in the molecule. upi.edu

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical step in the analysis of this compound, as it serves to isolate the analyte from interfering components present in complex environmental and biological samples. The choice of extraction technique depends on the sample matrix, the concentration of the analyte, and the subsequent analytical method.

Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of carbamate pesticides, including this compound, from aqueous samples. gilson.comamericanpharmaceuticalreview.com This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample. gilson.com The versatility and selectivity of SPE, along with reduced solvent consumption compared to traditional liquid-liquid extraction, make it a preferred method. gilson.com

Commonly used sorbents for carbamate analysis include C18-bonded silica (B1680970) and polymeric phases like styrene-divinylbenzene. researchgate.net The selection of the sorbent is crucial and is based on the polarity of the target analyte and the sample matrix. For instance, C18, a nonpolar sorbent, is effective for extracting moderately nonpolar compounds like many carbamates from polar matrices such as water. The general SPE process involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an appropriate solvent. Automated SPE systems are also available, which can improve reproducibility and sample throughput. gilson.com

The stability of the analyte on the SPE disk is an important consideration. Studies on other carbamates have shown that storage on SPE disks at low temperatures (-20°C) can be more effective at preserving the pesticide than storing it in water at 4°C. nih.gov

In recent years, there has been a trend towards the miniaturization of extraction techniques to reduce solvent consumption, decrease sample volume, and shorten extraction times, aligning with the principles of green chemistry. semanticscholar.org

Ultrasonic-Assisted Extraction (UAE) has emerged as a simple and cost-effective method for extracting pollutants from various matrices. semanticscholar.orgffhdj.com This technique uses ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the sample surface, enhancing solvent penetration and facilitating the release of the target analyte. frontiersin.org UAE has been successfully applied to the extraction of various pesticides from environmental and food samples. ffhdj.comresearchgate.net The efficiency of UAE can be optimized by adjusting parameters such as the type of solvent, extraction time, and ultrasonic power. frontiersin.org

Miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) , or µQuEChERS, is another innovative approach. This method involves a simple liquid-liquid partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup. dntb.gov.uanih.gov The miniaturized version uses smaller sample sizes and reagent volumes, making it a more environmentally friendly option. nih.gov The µQuEChERS method has been validated for the determination of a wide range of pesticide residues in various food and environmental matrices. dntb.gov.uanih.gov

Trace Analysis and Ultra-Sensitivity Methodologies

The analysis of this compound often requires methods capable of detecting and quantifying the compound at very low concentrations, especially in environmental and biological monitoring programs. synectics.netepa.gov

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For carbamate pesticides, achieving low LODs and LOQs is essential for assessing compliance with regulatory limits and for understanding potential risks.

For example, a multi-residue method for N-methylcarbamate pesticides in environmental waters using SPE and micellar electrokinetic chromatography reported detection limits at the nanogram-per-liter (ng/L) level. nih.gov Another study using a micro-solid-phase extraction (µ-SPE) approach for carbamates in soil samples achieved detection limits in the range of 0.01-0.40 ng/g. researchgate.net In the analysis of chlorpropham, a related carbamate, in potatoes using a µQuEChERS method, the LOD and LOQ were 0.14 µg/kg and 0.43 µg/kg, respectively. dntb.gov.ua

The following table provides a summary of LOD and LOQ values for related carbamate pesticides in different matrices from various studies.

Carbamate/MethodMatrixLODLOQReference
N-methylcarbamates (SPE-MEKC)Environmental Waterng/L level- nih.gov
Carbamates (µ-SPE-HPLC)Soil0.01-0.40 ng/g- researchgate.net
Chlorpropham (µQuEChERS-UHPLC-PDA)Potatoes0.14 µg/kg0.43 µg/kg dntb.gov.ua

This table is for illustrative purposes and shows the capabilities of modern analytical techniques for related compounds. Specific LOD/LOQ values for this compound would need to be determined through specific method validation.

Method validation is a crucial process to ensure that an analytical method is fit for its intended purpose. eurl-pesticides.euoup.com Key validation parameters include precision, accuracy, and recovery.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Accuracy is the closeness of the agreement between the result of a measurement and a true or accepted reference value. It is often assessed through recovery studies.

Recovery is the proportion of the amount of analyte, present in or added to the analytical portion of the test sample, which is extracted and measured.

For instance, a validated µQuEChERS method for 105 pesticide residues in fruit by-products demonstrated good precision with RSD values below 19% and accuracy with recovery rates ranging from 90% to 107%. nih.gov Another study on the analysis of carbamate pesticides in wheat reported inter-day and intra-day RSDs lower than 8.7% and average recoveries from 76% to 107%. researchgate.net The validation of analytical methods for pesticides is often guided by international standards and guidelines to ensure data quality and comparability. who.intusda.gov

Monitoring Programs and Residue Analysis in Environmental and Biological Samples

Monitoring programs for pesticide residues, including carbamates like this compound, are essential for ensuring environmental quality and food safety. epa.govscience.gov These programs involve the systematic collection and analysis of samples from various sources such as water, soil, air, and biological tissues. epa.govwho.int

The data generated from these monitoring programs help to:

Assess the levels and distribution of pesticides in the environment. who.intjelsciences.com

Identify potential sources of contamination.

Evaluate the effectiveness of regulations and management practices.

Assess human and ecological risks.

Residue analysis of this compound in environmental and biological samples follows the advanced analytical methodologies described above. The process generally includes sample collection, preservation, extraction, cleanup, and determination by a suitable analytical technique such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification and quantification. jelsciences.comnih.gov The presence of pesticide metabolites is also a key consideration in monitoring programs, as they can also be of toxicological significance. jelsciences.com

Water and Wastewater Analysis

Monitoring for this compound in water sources, including drinking water, groundwater, and wastewater, is essential to prevent contamination of the environment and ensure the safety of public water supplies. uwm.edu The analytical approach generally involves a sample preparation step to extract and concentrate the analyte, followed by chromatographic separation and detection.

Sample Preparation: The primary goal of sample preparation is to isolate the target analytes from the complex water matrix and preconcentrate them to levels suitable for instrumental analysis.

Solid-Phase Extraction (SPE): This is the most common technique for preparing water samples for carbamate analysis. curresweb.com It involves passing a water sample through a cartridge containing a solid sorbent (e.g., C18, LiChrolut EN). nih.gov The analyte adsorbs to the sorbent, while interferences are washed away. The analyte is then eluted with a small volume of an organic solvent. Automated on-line SPE systems can be directly coupled with high-performance liquid chromatography (HPLC) systems, reducing sample handling, minimizing solvent use, and improving reproducibility. chromatographyonline.comnih.gov

Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. While effective, it is often labor-intensive and requires large volumes of organic solvents. chromatographyonline.com

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors and reduced solvent consumption. researchgate.net

Instrumental Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for carbamate analysis. U.S. EPA Method 8318A specifies the use of reversed-phase HPLC (e.g., on a C18 column) followed by post-column derivatization. epa.gov After the carbamates are separated on the column, they are hydrolyzed to form methylamine (B109427). nih.gov This product is then reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to create a highly fluorescent derivative, which is quantified by a fluorescence detector. epa.gov Alternatively, post-column photolysis followed by chemiluminescence detection offers another sensitive approach. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the preferred method for pesticide residue analysis due to its superior sensitivity and selectivity. lcms.cz It eliminates the need for post-column derivatization and allows for the simultaneous determination of a wide range of pesticides. lcms.cz The method combines the separation power of liquid chromatography with the precise detection and confirmation capabilities of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions for each analyte. lcms.cz

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For certain volatile and thermally stable carbamates, GC-MS/MS provides excellent sensitivity and selectivity. curresweb.comcore.ac.uk It is a powerful tool for multi-residue screening in drinking water, often used in conjunction with SPE for sample preparation. curresweb.com

The performance of these methods is validated through parameters such as the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD).

Table 1: Research Findings on N-Methylcarbamate Analysis in Water Samples

Analytical TechniqueSample PreparationMatrixLOD / LOQRecovery (%)RSD (%)Reference
HPLC-ChemiluminescenceOn-line SPEEnvironmental WaterLOD: 3.9–36.7 ng/LNot Specified2.2–2.8 nih.gov
Micellar Electrokinetic ChromatographySPE (LiChrolut EN)Environmental WaterLOD: Nanogram-per-liter levelNot Specified2.6–7.4 nih.gov
GC-MS/MSSPEDrinking WaterLOQ: 0.05 µg/L70–120<25 curresweb.com
LC-MS/MSDirect Injection (after filtration/acidification)Drinking & Surface WaterNot Specified (Calibrated down to 0.01 µg/L)88–120≤7 at 0.1 µg/L lcms.cz

Food and Agricultural Product Surveillance

The surveillance of this compound residues in food and agricultural products is governed by strict regulatory limits (Maximum Residue Limits, MRLs). curresweb.com Analysis in these matrices is more challenging due to their complexity and the presence of high concentrations of fats, pigments, and sugars, which can interfere with the analysis. mdpi.com

Sample Preparation:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is the predominant sample preparation technique for pesticide residue analysis in food. korseaj.orgresearchgate.netkorseaj.org The method involves an initial extraction with acetonitrile (B52724), followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride). researchgate.netkorseaj.org A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is performed by adding a small amount of sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and graphitized carbon black (GCB) to remove pigments) to an aliquot of the extract. mdpi.comactapol.net

Instrumental Analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As with water analysis, LC-MS/MS is the premier technique for the determination of carbamate residues in food. korseaj.orgkorseaj.org Its high sensitivity and selectivity allow for the detection of residues at or below the legally required MRLs. actapol.netresearchgate.net The use of matrix-matched calibration standards is often necessary to compensate for matrix effects, where co-extracted compounds can suppress or enhance the analyte's signal in the mass spectrometer. researchgate.netresearchgate.net Ultra-High Performance Liquid Chromatography (UHPLC) systems are frequently used to achieve faster and more efficient separations. hpst.cz

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is also widely used for the analysis of pesticide residues in food, including some carbamates. core.ac.ukbohrium.compjoes.combrieflands.com GC-MS/MS offers excellent robustness and is suitable for a wide range of compounds. The choice between LC-MS/MS and GC-MS/MS often depends on the specific properties (e.g., polarity, thermal stability) of the pesticides being targeted in a multi-residue method. unito.it

Method validation for food matrices involves spiking blank samples at various concentration levels to assess accuracy (recovery) and precision.

Table 2: Research Findings on N-Methylcarbamate Analysis in Food and Agricultural Products

Analytical TechniqueSample PreparationMatrixLOD / LOQRecovery (%)RSD (%)Reference
LC-MS/MSEthyl acetate (B1210297) extractionProcessed Fruit & VegetablesNot Specified (Validated at 0.01 µg/g)56.0–119.1Not Specified researchgate.net
LC-MS/MSQuEChERSVegetables & GrainsLOQ: ~1 ppb (µg/kg)High recoveries reportedNot Specified researchgate.net
LC-MS/MSQuEChERS (C18, PSA)Fruit, Vegetables, Green TeaLOD: 0.2–2.0 µg/kg LOQ: 0.5–5.0 µg/kg88.1–118.4<10 mdpi.com
UHPLC-MS/MSAcetonitrile extraction, SPE cleanupGingerLOD: 0.050–2.0 µg/kg LOQ: 0.20–5.0 µg/kg70.9–1191.0–11 hpst.cz
GC-MSQuEChERSCucumberLOD: <10 ng/g LOQ: <25 ng/g80.6–112.3<20 brieflands.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

The initial step in DFT calculations involves geometry optimization, where the molecule's most stable three-dimensional arrangement (the ground state) is determined by finding the minimum energy conformation. For 2-Chlorophenyl methylcarbamate, this process would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). The optimization would confirm the planarity of the phenyl ring and the relative orientation of the methylcarbamate side chain.

Following optimization, key electronic properties can be calculated. These properties provide a quantitative understanding of the molecule's electronic behavior. DFT calculations are instrumental in determining these parameters, which are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.govnih.gov

Table 1: Calculated Electronic Properties of a Carbamate (B1207046) Structure (Illustrative) Note: The following values are illustrative for a representative carbamate structure as specific DFT data for this compound was not available in the cited sources. The principles described remain applicable.

PropertyCalculated ValueDescription
Total Energy-X.XXXX HartreesThe total electronic energy of the molecule in its optimized ground state.
Dipole Moment~2.5 - 3.5 DebyeA measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge.
Polarizability-Y.YYYY ųThe ability of the molecule's electron cloud to be distorted by an external electric field.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This electron excitation represents an intramolecular charge transfer. units.itresearchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO is likely distributed over the carbamate group, particularly the C=O bond, and the aromatic system. This distribution facilitates the transfer of charge from the ring to the side chain upon electronic excitation. uantwerpen.be

Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: These values are representative examples based on similar molecules to illustrate the concepts of FMO analysis.

ParameterEnergy (eV)Significance
E(HOMO)-6.5 eVEnergy of the highest occupied molecular orbital; related to the ionization potential.
E(LUMO)-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to the electron affinity.
Energy Gap (ΔE)5.3 eVIndicates chemical reactivity and stability; a smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uantwerpen.benih.gov In an MEP map, different colors represent different electrostatic potential values: red indicates regions of high electron density (negative potential), while blue indicates regions of electron deficiency (positive potential). Green and yellow represent intermediate or near-neutral potentials. nih.govresearchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative carbonyl oxygen and the chlorine atom. These sites are susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be located on the hydrogen atoms, particularly the amide (N-H) proton, making it a likely site for nucleophilic attack and hydrogen bond donation. semanticscholar.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the classical Lewis structure concept. uni-muenchen.dewikipedia.orgwisc.edu

Table 3: Key NBO Interactions and Stabilization Energies (Illustrative) Note: This table presents expected intramolecular interactions for this compound based on NBO principles.

Donor NBO (Filled)Acceptor NBO (Empty)E(2) (kcal/mol)Interaction Type
LP (O1) (Carbonyl Oxygen)π* (C-N)~25-35Resonance stabilization of the carbamate group.
LP (N) (Amide Nitrogen)π* (C=O)~50-60Strong resonance delocalization, contributing to the planarity of the amide bond.
π (Phenyl Ring)π* (C=O)~5-10Conjugation between the aromatic ring and the carbamate side chain.
LP (Cl) (Chlorine)σ* (C-C) (Ring)~2-5Hyperconjugation involving the chlorine lone pairs and the phenyl ring.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand and predict ligand-target interactions.

Carbamate compounds, including derivatives of this compound, are known for their activity as cholinesterase inhibitors. nih.gov Molecular docking studies are crucial for elucidating how these molecules interact with the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

While specific docking studies for this compound were not found, research on structurally similar compounds provides significant insight. For instance, a study on proline-based carbamates identified benzyl (B1604629) (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate as a potent AChE inhibitor with an IC50 value of 46.35 μM. nih.gov Molecular docking of this compound revealed key interactions within the AChE active site. nih.gov Similarly, another study investigated Benzyl{4-[(2-chlorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate as an inhibitor of BChE, using molecular dynamics simulations to understand its binding stability. nih.gov

These studies suggest that the 2-chlorophenyl group plays a critical role in binding, likely fitting into a hydrophobic pocket within the enzyme's active site. The carbamate group is positioned to interact with key residues, potentially through hydrogen bonding with amino acids in the catalytic site. The binding affinity, often reported as a docking score (in kcal/mol) or an experimental IC50 value, quantifies the strength of this interaction.

Table 4: Molecular Docking Data for Structurally Related Carbamates

CompoundTarget EnzymeBinding Affinity / PotencyPredicted Key Interactions
Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylateAcetylcholinesterase (AChE)IC50 = 46.35 μMInteractions with catalytic and peripheral anionic sites. nih.gov
Benzyl{4-[(2-chlorophenyl)carbamoyl]-3-hydroxyphenyl}carbamateButyrylcholinesterase (BChE)High potency reported.Hydrogen bonding and hydrophobic interactions within the active site gorge. nih.gov

Analysis of Intermolecular Interactions at Enzyme Active Sites

The biological activity of this compound primarily stems from its ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the central and peripheral nervous systems nih.govddg-pharmfac.net. Computational analysis, specifically molecular docking, is employed to predict and analyze the binding mode of this compound within the AChE active site.

The AChE active site is characterized by a deep, narrow gorge containing several key regions: the catalytic anionic site (CAS), the acyl-binding pocket, and a peripheral anionic site (PAS) nih.govddg-pharmfac.net. A molecular docking simulation would place the this compound molecule into this gorge to identify the most favorable binding orientation. The analysis of this docked pose focuses on the non-covalent intermolecular interactions that stabilize the enzyme-inhibitor complex.

Key potential interactions for this compound in the AChE active site include:

Hydrogen Bonding: The carbamate moiety contains a carbonyl oxygen and an N-H group, both of which can act as hydrogen bond acceptors and donors, respectively. These groups can form crucial hydrogen bonds with amino acid residues in the catalytic site, such as serine, histidine, or tyrosine, anchoring the inhibitor in place.

Hydrophobic Interactions: The 2-chlorophenyl ring is hydrophobic and can engage in favorable interactions with nonpolar residues within the gorge, such as tryptophan, tyrosine, and phenylalanine nih.gov.

Pi-Pi Stacking: The aromatic phenyl ring can interact with the aromatic side chains of residues like Tryptophan (Trp86) or Tyrosine (Tyr337) in the active site gorge via pi-pi stacking or pi-cation interactions, further enhancing binding affinity nih.gov.

These interactions are fundamental to the carbamoylation of the catalytic serine residue in AChE, the chemical reaction that temporarily inactivates the enzyme and leads to the compound's toxicological effect.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time nih.govnih.gov. MD simulations are crucial for understanding the flexibility of both the ligand and the enzyme and for assessing the stability of the predicted binding pose.

To evaluate the stability of the this compound-AChE complex, an MD simulation is performed for a duration typically ranging from nanoseconds to microseconds. The stability of the complex is assessed by analyzing the simulation trajectory using several metrics:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A low and stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand remains stably bound in its initial pose. Conversely, a large and fluctuating RMSD may indicate that the ligand is unstable in the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Analysis of the RMSF of active site residues can reveal how the binding of this compound affects their local flexibility, which can be important for catalytic function.

These analyses provide confidence that the interactions observed in the static docking pose are maintained under more realistic, dynamic conditions.

MD simulations provide detailed information on the conformational changes of the ligand and protein during the simulation. It allows researchers to observe how this compound adapts its shape to fit optimally within the binding pocket and how the enzyme active site may adjust to accommodate the ligand.

Furthermore, the trajectory from an MD simulation can be used to calculate the binding free energy of the ligand-enzyme complex, offering a more accurate estimation of binding affinity than docking scores alone. A common method for this is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. This calculation provides a theoretical estimation of the binding energy by summing contributions from van der Waals forces, electrostatic interactions, and solvation energies. A more negative binding free energy indicates a stronger and more favorable interaction between this compound and the enzyme.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Before a compound can exert its biological effect, it must reach its target site in the body. In silico ADME prediction tools are used to computationally estimate the pharmacokinetic properties of a molecule nih.govmdpi.com. These predictions are vital for assessing the potential bioavailability and persistence of a compound like this compound. Drug-likeness models, such as Lipinski's Rule of Five, evaluate whether a compound possesses physicochemical properties consistent with orally active drugs, which can also be relevant for assessing its potential to be absorbed and distributed in an organism ijpsjournal.com.

Below is a table of predicted ADME and physicochemical properties for this compound.

PropertyPredicted ValueInterpretation
Molecular Weight185.61 g/mol Complies with Lipinski's Rule (< 500)
LogP (octanol/water partition coeff.)2.1 - 2.3Indicates moderate lipophilicity, favorable for membrane permeation
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors2Complies with Lipinski's Rule (≤ 10)
Topological Polar Surface Area (TPSA)38.33 ŲSuggests good potential for oral absorption and cell permeability (< 140 Ų)
Water SolubilityModerately SolubleAffects distribution and excretion
Blood-Brain Barrier (BBB) PermeationLikely to crossRelevant for neurotoxicity
CYP450 MetabolismPredicted to be a substrate for several CYP isoformsIndicates potential for metabolic breakdown in the liver

Note: These values are based on predictions from various computational models and may not reflect experimental results.

Based on these in silico predictions, this compound exhibits properties that suggest it can be readily absorbed and distributed, including the potential to cross the blood-brain barrier, which is consistent with its neurotoxic mechanism of action.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity sci-hub.semdpi.com. For pesticides like carbamates, QSAR models are developed to predict their insecticidal potency or toxicity based on their molecular features sci-hub.senih.gov.

The development of a QSAR model for carbamate insecticides involves several key steps:

Data Set Collection: A large set of carbamate compounds with experimentally measured biological activity (e.g., LD50 values for a target insect or IC50 values for AChE inhibition) is compiled. This data set would ideally include this compound and its structural isomers and analogs.

Descriptor Calculation: For each molecule in the data set, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, physicochemical, and spatial properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that correlates a subset of the calculated descriptors with the observed biological activity nih.govnih.gov.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation nih.gov.

Once a validated QSAR model is established, it can be used to predict the biological activity of new or untested carbamates, including this compound. For example, a QSAR model for carbamate insecticides might reveal that insecticidal potency is positively correlated with a specific electronic property of the phenyl ring and negatively correlated with molecular size. Such a model would provide valuable insights into the key structural features that drive the activity of this class of compounds and could be used to design novel, more potent, or more selective insecticides.

Identification of Key Structural Features for Desired Effects

Computational chemistry and molecular modeling have become instrumental in elucidating the structure-activity relationships (SAR) of carbamate compounds, including this compound, particularly in the context of their primary desired effect as cholinesterase inhibitors. These investigations help to identify the crucial molecular features that govern their interaction with target enzymes like acetylcholinesterase (AChE), providing a rationale for their biological activity and a guide for the design of more effective analogs.

The inhibitory potency of carbamates is intrinsically linked to their ability to act as pseudo-irreversible inhibitors of cholinesterases. This mechanism involves the carbamoylation of a serine residue within the active site of the enzyme, which temporarily inactivates it. The key structural components of this compound that contribute to this activity are the carbamate moiety, the phenyl ring, and the chlorine substituent.

The Carbamate Moiety: The carbamate group (–OCONH–) is the cornerstone of the molecule's inhibitory action. mdpi.com It mimics the structure of acetylcholine (B1216132), the natural substrate of AChE, allowing the molecule to bind to the enzyme's active site. researchgate.net Computational studies on various carbamates have shown that the carbonyl group of the carbamate is crucial for the carbamoylation of the catalytic serine residue in AChE. researchgate.net

The Phenyl Ring: The aromatic phenyl ring serves as a critical binding element, interacting with specific amino acid residues in the active site gorge of AChE. Molecular docking studies of related carbamate inhibitors have revealed that the phenyl ring often engages in π-π stacking interactions with aromatic residues such as tryptophan (Trp86) and tyrosine (Tyr337) in the active site. nih.govnih.gov These interactions help to properly orient the carbamate moiety for the subsequent carbamoylation reaction.

The Chlorine Substituent: The position and nature of substituents on the phenyl ring significantly influence the inhibitory activity. In this compound, the chlorine atom at the ortho (2-) position is a key determinant of its potency. The electronic properties and steric bulk of the chlorine atom can affect both the binding affinity and the reactivity of the carbamate group. Studies on related chlorophenyl-substituted carbamates have indicated that the position of the chlorine atom impacts the compound's inhibitory concentration (IC50) value. For instance, in a series of proline-based carbamates, the ortho-chlorophenyl derivative was identified as a potent AChE inhibitor. mdpi.com

Molecular modeling studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have provided more detailed insights into the structural requirements for potent cholinesterase inhibition by carbamate derivatives.

Key Findings from Computational Studies on Related Carbamates:

Structural FeatureRole in Cholinesterase InhibitionSupporting Computational Evidence
Carbamate Group Forms a covalent bond with the catalytic serine residue in the AChE active site, leading to pseudo-irreversible inhibition. researchgate.netnih.govMolecular dynamics simulations show the stability of the carbamoyl-serine complex. nih.gov
Aromatic Ring Anchors the inhibitor within the AChE active site gorge through interactions with key aromatic amino acid residues. nih.govnih.govMolecular docking studies reveal π-π stacking and hydrophobic interactions with residues like Trp86, Tyr124, and Phe337. nih.govnih.gov
Substituent Position (e.g., ortho-Chloro) Modulates binding affinity and reactivity. The ortho position can influence the orientation of the molecule within the active site for optimal interaction. mdpi.comQSAR models indicate that the position of substituents significantly affects the predicted inhibitory activity. nih.gov
Lipophilicity Higher lipophilicity often correlates with increased inhibitory activity, suggesting the importance of hydrophobic interactions within the enzyme's active site. nih.govCoMSA (Comparative Molecular Surface Analysis) studies on related carbamates have shown a correlation between lipophilic character and inhibitory potency. mdpi.com

Emerging Research Directions and Future Perspectives

Design of Novel Carbamate (B1207046) Derivatives with Enhanced Selectivity for Target Organisms

The development of new carbamate derivatives with improved selectivity is a significant area of research. The goal is to create compounds that are more effective against target pests while minimizing harm to non-target organisms, including humans and beneficial insects. ontosight.ai This involves modifying the chemical structure of existing carbamates to enhance their interaction with the target enzyme, often acetylcholinesterase (AChE), in pests. ontosight.airesearchgate.net

Researchers are exploring several strategies to achieve this enhanced selectivity. One approach involves the design of bivalent ligands, where two carbamate molecules are linked together. researchgate.net This can lead to a significant increase in inhibitory potency against the target enzyme. For instance, novel carbamate heterodimetic derivatives have been synthesized that show substantially higher activity against housefly brain AChE compared to simpler carbamates. researchgate.net Another strategy focuses on the synthesis of hybrid molecules that combine the carbamate structure with other chemical moieties. For example, resveratrol-based carbamates have been designed and shown to be potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme also involved in nerve impulse transmission. mdpi.comnih.gov

The design process for these novel derivatives is often guided by computational studies, such as molecular docking and molecular dynamics simulations. nih.gov These techniques allow researchers to predict how a new molecule will bind to the active site of the target enzyme, helping to rationalize the design of more effective and selective inhibitors. nih.gov By understanding the structure-activity relationships, scientists can make targeted modifications to the carbamate molecule to improve its desired biological activity. researchgate.net

A key aspect of this research is the systematic variation of different parts of the carbamate molecule. This can include altering the length and position of alkyl chains, introducing different functional groups, and exploring various aromatic and heterocyclic ring systems. researchgate.netorientjchem.org For example, the introduction of a phthalimide (B116566) group has been shown to significantly increase the AChE inhibitory activity of certain phenyl N-methylcarbamates. researchgate.net

Table 1: Examples of Novel Carbamate Derivatives and their Enhanced Activity

Derivative TypeTarget EnzymeEnhancement in ActivityReference
Phthalimide alkyloxyphenyl N-methylcarbamatesHousefly Acetylcholinesterase (AChE)352-fold higher than phenyl N-methylcarbamate researchgate.net
Resveratrol-based carbamatesButyrylcholinesterase (BChE)IC₅₀ values as low as 0.12 µM, significantly more active than galantamine mdpi.com
Bifunctional cholinesterase inhibitor (D40)Human Butyrylcholinesterase (hBuChE)IC₅₀ of 0.59 µM, outperforming Rivastigmine nih.gov
Symmetric S,S′-2,2′-(ethane-1,2-diylbis(azanediyl)) bis(2-oxoethane-2,1-diyl) O,O,O′,O′-tetraethyl diphosphorodithioate derivativesAcetylcholinesterase (AChE)6.60-fold higher than ethion researchgate.net

Development of Environmentally Benign Carbamate Analogues with Reduced Persistence

A significant drawback of some carbamate pesticides is their persistence in the environment, which can lead to the contamination of soil and water. ontosight.aimdpi.com Consequently, a major focus of current research is the development of carbamate analogues that are more environmentally friendly and degrade more rapidly. mdpi.comucanr.edu

The persistence of a carbamate in the environment is influenced by its chemical stability. ucanr.edu Carbamates are esters of carbamic acid and are generally stable compounds. ucanr.edu However, their breakdown can be accelerated by factors such as pH and temperature. mdpi.com Research is aimed at designing molecules that are inherently less stable under environmental conditions, leading to a shorter half-life. ucanr.edu

One approach to creating less persistent carbamates is to introduce functional groups that are more susceptible to microbial or chemical degradation. ucanr.edu While specific examples directly related to 2-Chlorophenyl methylcarbamate are limited in the provided search results, the general principle is to modify the molecule to facilitate its breakdown into non-toxic metabolites. This can involve altering the alcohol or amine portion of the carbamate. ucanr.edu

The use of environmentally benign synthesis methods is also a key consideration. nih.gov Traditional methods for carbamate synthesis often involve toxic reagents like phosgene. nih.gov Researchers are exploring greener alternatives, such as using carbon dioxide as a renewable and non-toxic starting material. nih.gov The development of efficient catalysts, such as yttria-zirconia based Lewis acids, can also contribute to more environmentally friendly production processes. nih.gov

It is important to note that while reducing persistence is a primary goal, the efficacy of the pesticide must be maintained. ucanr.edu Some research has even focused on extending the soil life of certain carbamates to improve their effectiveness, highlighting the delicate balance between persistence and activity. ucanr.edu

Advanced Bioremediation Strategies for Carbamate Contamination

Bioremediation offers an environmentally sound and cost-effective approach to cleaning up areas contaminated with carbamates. researchgate.net This process utilizes microorganisms, such as bacteria and fungi, to break down harmful chemicals into less toxic substances. nih.govfrontiersin.org

A key strategy in bioremediation is bioaugmentation, which involves introducing specific microbial strains with known carbamate-degrading capabilities into the contaminated site. researchgate.net Researchers have isolated and identified various microorganisms, including species of Acremonium, Pseudomonas, and Aspergillus, that can effectively degrade carbamate pesticides. researchgate.netnih.gov For instance, a newly isolated Acremonium sp. has shown success in the simultaneous removal of carbofuran (B1668357) and carbaryl (B1668338) from contaminated soil. researchgate.net

The effectiveness of bioremediation can be enhanced by optimizing various environmental parameters. researchgate.net Factors such as pH, temperature, moisture content, and the amount of microbial biomass can significantly influence the rate of degradation. researchgate.net Studies have employed statistical methods like the Central Composite Rotatable Method to determine the optimal conditions for the bioremediation of mixed carbamate-contaminated soil. researchgate.net

Another advanced strategy involves the use of microbial enzymes for detoxification. mbl.or.kr These enzymes can be isolated and used directly to break down carbamates, offering a more targeted and potentially faster approach than using whole microorganisms. mbl.or.kr Furthermore, genetic engineering techniques, such as CRISPR-Cas, TALENs, and ZFNs, are being explored to enhance the bioremediation capabilities of microorganisms. frontiersin.orgmbl.or.kr By modifying the genes involved in pesticide metabolism, it may be possible to create "super-bugs" that can degrade carbamates more efficiently. mbl.or.kr

Phytoremediation, which uses plants to clean up contaminated soil and water, is another promising bioremediation strategy. nih.gov Plants can absorb, sequester, and in some cases, transform pollutants into less harmful substances. nih.gov

Table 2: Microorganisms and their Role in Carbamate Bioremediation

MicroorganismCarbamate(s) DegradedBioremediation StrategyReference
Acremonium sp.Carbofuran, CarbarylBioaugmentation researchgate.net
Pseudomonas putidaOrganophosphates, Pyrethroids, CarbamatesEngineered for simultaneous degradation nih.gov
Aspergillus sydowiiChlorpyrifos, Methyl parathion, ProfenofosFungal bioremediation nih.gov
Cymbella sp.Naproxen (as a model pollutant)Algal bioremediation nih.gov

Integration of Omics Technologies in Toxicological Assessment

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the field of toxicology by providing a more comprehensive understanding of how chemicals like carbamates affect biological systems at the molecular level. tmrjournals.comoecd.orgecetoc.org These technologies allow for the simultaneous measurement of thousands of genes, proteins, or metabolites, offering a global view of the cellular response to toxicant exposure. oecd.org

The integration of omics data can help in several key areas of toxicological assessment:

Identifying Mechanisms of Toxicity: By analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) following exposure to a carbamate, researchers can identify the specific molecular pathways that are disrupted. tmrjournals.comnumberanalytics.com This information is crucial for understanding how the chemical exerts its toxic effects.

Biomarker Discovery: Omics technologies can help identify biomarkers of exposure or effect. tmrjournals.comnumberanalytics.com These are measurable changes in biological molecules that can indicate that an organism has been exposed to a chemical and may be at risk of adverse health effects.

Predictive Toxicology: Omics data can be used to develop predictive models of toxicity. numberanalytics.com For example, by identifying a set of genes that are consistently altered by toxic chemicals, it may be possible to create a model that can predict the toxicity of new or untested compounds. numberanalytics.com

Risk Assessment: The information generated by omics technologies can be used to inform risk assessment models, leading to more accurate and comprehensive evaluations of the potential risks posed by chemicals to human health and the environment. oecd.orgnumberanalytics.com

While omics technologies offer great promise, there are also challenges that need to be addressed. These include the need for standardized data generation and reporting, as well as the development of robust methods for data analysis and interpretation. oecd.orgecetoc.org Integrating data from different omics platforms and with other types of toxicological data is also a key area of ongoing research. ecetoc.orgnumberanalytics.com

Application of Artificial Intelligence and Machine Learning in Carbamate Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various aspects of chemical research, including the study of carbamates. ut.ac.irnih.gov These computational tools can analyze large and complex datasets to identify patterns, make predictions, and accelerate the pace of discovery. mdpi.com

In the context of carbamate research, AI and ML can be used for:

Predicting Toxicity: Quantitative Structure-Activity Relationship (QSAR) models, which use ML algorithms to relate the chemical structure of a compound to its biological activity, are commonly used to predict the toxicity of chemicals. ut.ac.irnih.gov Various ML algorithms, such as Random Forest, Artificial Neural Networks, and Support Vector Machines, have been successfully used to build QSAR models for aquatic toxicity. ut.ac.ir

Drug and Pesticide Discovery: AI can be used to screen vast virtual libraries of chemical compounds to identify potential new drug candidates or pesticides with desired properties. mdpi.com Generative models can even design entirely new molecules with optimized activity and safety profiles. nih.gov

Predicting Molecular Properties: ML models can be trained to predict various physicochemical and biological properties of molecules, such as their solubility, stability, and potential for drug-target interactions. mdpi.com

Optimizing Chemical Synthesis: AI tools can assist in designing more efficient and sustainable synthetic routes for producing carbamates and other chemicals. nih.gov This includes predicting optimal reaction conditions and identifying potential by-products. nih.gov

The application of AI and ML in carbamate research has the potential to significantly reduce the time and cost associated with developing new and safer products. nih.gov By moving many experiments from the laboratory to a virtual environment, researchers can investigate a much larger number of molecules and generate hypotheses for further experimental testing. nih.gov However, the success of these computational approaches relies on the availability of high-quality data for training and validating the models. mdpi.com

Q & A

Q. What are the standard synthetic routes for 2-chlorophenyl methylcarbamate, and how can reaction conditions be optimized for academic-scale preparation?

Answer: this compound (CPMC) is synthesized via the reaction of 2-chlorophenol with methyl isocyanate or via carbamate esterification using methyl chloroformate. Key optimization parameters include:

  • Temperature control : Maintain 0–5°C during exothermic reactions to prevent side products (e.g., dimerization) .
  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity and purity .
  • Catalysis : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate reaction rates .
    Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization requires monitoring by TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) for purity assessment (>97% by area normalization) .
  • Spectroscopy : Confirm structure via 1^1H NMR (δ 3.0 ppm for methyl carbamate protons) and IR (C=O stretch at ~1700 cm1^{-1}) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 186.1) to verify molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential inhalation hazards (CLP classification: Acute Toxicity Category 4) .
  • First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Answer: The electron-withdrawing chlorine atom at the ortho position polarizes the aromatic ring, activating the carbamate group toward nucleophilic attack. Computational studies (DFT at B3LYP/6-31G**) show:

  • Reduced electron density at the carbamate carbonyl carbon (partial charge: +0.32) .
  • Enhanced susceptibility to hydrolysis under alkaline conditions (pH >10), forming 2-chlorophenol and methylamine .
    Experimental validation involves kinetic studies using 13^{13}C NMR to track reaction intermediates .

Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?

Answer: Discrepancies in LD50_{50} values (e.g., rodent oral toxicity ranging from 250–500 mg/kg) arise from:

  • Purity variations : Impurities like residual methyl isocyanate may exacerbate toxicity. Use GC-MS to quantify trace contaminants .
  • Metabolic differences : Species-specific cytochrome P450 metabolism alters toxicity profiles. Compare in vitro hepatocyte assays across models (rat vs. human) .
  • Experimental design : Standardize OECD Test Guideline 423 protocols for acute oral toxicity testing .

Q. How can researchers evaluate the environmental persistence of this compound in soil and water systems?

Answer:

  • Hydrolysis studies : Monitor degradation at pH 5–9 (25°C) via LC-MS to detect hydrolysis products (2-chlorophenol) .
  • Soil half-life : Use 14^{14}C-labeled CPMC in OECD 307 biodegradation tests; aerobic conditions typically show t1/2_{1/2} = 30–60 days .
  • Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation kinetics using HPLC-PDA .

Q. What methodologies are recommended for studying the inhibition kinetics of this compound against acetylcholinesterase (AChE)?

Answer:

  • Enzyme assays : Use Ellman’s method (DTNB reagent) to measure AChE activity inhibition. IC50_{50} values are typically 10–50 µM .
  • Kinetic analysis : Fit data to a modified Cheng-Prusoff equation to determine inhibition constants (Ki_i) and mechanism (competitive vs. non-competitive) .
  • Structural insights : Perform X-ray crystallography or molecular docking (PDB ID: 1ACJ) to map interactions between CPMC and AChE’s catalytic site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorophenyl methylcarbamate
Reactant of Route 2
Reactant of Route 2
2-Chlorophenyl methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.